

# Spectroscopic Data of Copper(I) Phenylacetylide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Copper(I) phenylacetylide*

CAS No.: 13146-23-1

Cat. No.: B1143512

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## Introduction

**Copper(I) phenylacetylide** ( $\text{CuC}\equiv\text{CPh}$ ) is a pivotal organocopper compound, appearing as a vibrant yellow solid, that has garnered significant attention in the fields of organic synthesis, materials science, and catalysis.<sup>[1]</sup> Its utility as a key intermediate in fundamental carbon-carbon bond-forming reactions, such as the Glaser, Sonogashira, and Castro-Stephens couplings, underscores its importance in the synthesis of complex molecular architectures.<sup>[1]</sup> Furthermore, its emerging applications as a semiconductor photocatalyst for environmental remediation highlight its expanding role in modern chemistry.<sup>[1]</sup>

Given its significance, a thorough understanding of the structural and electronic properties of **copper(I) phenylacetylide** is paramount for its effective application and the development of new synthetic methodologies. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide invaluable insights into the molecular structure, bonding, and electronic transitions of this compound. This technical guide offers a comprehensive overview of the spectroscopic data for **copper(I) phenylacetylide**, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide delves into the theoretical

underpinnings of each technique, presents available spectroscopic data, and provides detailed experimental protocols for the characterization of this important reagent.

## Molecular Structure of Copper(I) Phenylacetylide

The structure of **copper(I) phenylacetylide** is characterized by a linear C-C≡C-Cu arrangement, which is a common feature of metal acetylides. The copper(I) ion is coordinated to the terminal carbon of the phenylacetylide ligand. In the solid state, these units can form polymeric or oligomeric structures through intermolecular interactions.

Caption: A 2D representation of the **copper(I) phenylacetylide** monomer.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For **copper(I) phenylacetylide**, the most characteristic vibrational mode is the stretching of the carbon-carbon triple bond (C≡C).

The coordination of the copper(I) ion to the acetylide moiety significantly influences the electronic environment and, consequently, the vibrational frequency of the C≡C bond. In free phenylacetylene, the C≡C stretching vibration appears at a higher frequency. The shift to a lower wavenumber upon coordination to copper(I) is indicative of the donation of electron density from the alkyne to the metal center, which weakens the C≡C bond.

Table 1: Key IR Absorption Bands for **Copper(I) Phenylacetylide**

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity	Reference(s)
C≡C Stretch	1929 - 1930	Weak to Medium	[2]
Aromatic C=C Stretch	1596, 1568	Weak to Medium	[2]
Aromatic C-H Stretch	~3045	Weak	

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of **copper(I) phenylacetylide** is characterized by absorption bands that arise from both ligand-centered and metal-to-ligand charge transfer (MLCT) transitions.

The electronic spectrum of copper(I) complexes can be highly dependent on the solvent, as the coordination of solvent molecules to the metal center can alter the energies of the molecular orbitals.

Table 2: UV-Vis Absorption Data for **Copper(I) Phenylacetylide**

$\lambda_{\text{max}}$ (nm)	Solvent	Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )	Reference(s)
476	Not specified	Not reported	[2]

The absorption at 476 nm is likely attributable to a metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from a d-orbital of the copper(I) center to a  $\pi^*$  orbital of the phenylacetylide ligand.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of molecules in solution and the solid state. However, the characterization of **copper(I) phenylacetylide** by NMR presents unique challenges.

### Challenges in Solution-State NMR

**Copper(I) phenylacetylide** exhibits very low solubility in most common deuterated solvents used for NMR spectroscopy. This inherent insolubility makes it difficult to obtain high-quality solution-state  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. While some solubility has been reported in coordinating solvents like pyridine, the compound's stability in solution can also be a concern, as it is sensitive to air and moisture.[3]

### Solid-State NMR: The Definitive Technique

Given the limitations of solution-state NMR, solid-state NMR (ssNMR) spectroscopy is the most appropriate and powerful technique for the structural characterization of **copper(I) phenylacetylide**. By employing techniques such as magic-angle spinning (MAS), it is possible to obtain high-resolution spectra of solid samples, providing detailed information about the local chemical environment of each nucleus.

Expected Chemical Shifts in Solid-State  $^{13}\text{C}$  NMR:

While a definitive solid-state  $^{13}\text{C}$  NMR spectrum of **copper(I) phenylacetylide** is not readily available in the literature, the expected chemical shifts can be estimated based on data from analogous compounds and theoretical calculations.

- **Phenyl Carbons:** The carbons of the phenyl ring are expected to resonate in the typical aromatic region, approximately between 120 and 140 ppm. The ipso-carbon (the carbon attached to the acetylenic group) would likely appear at the downfield end of this range.
- **Acetylenic Carbons:** The acetylenic carbons are highly sensitive to their electronic environment. In related metal acetylide complexes, the acetylenic carbons exhibit a wide range of chemical shifts. Based on studies of similar alkynyl compounds in the solid state, the two acetylenic carbons are expected to be significantly different.[4] One carbon may appear in the range of 80-100 ppm, while the carbon directly bonded to the copper atom could be shifted further downfield. Computational studies using methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide theoretical predictions of these chemical shifts to aid in spectral assignment.[5]

Expected  $^1\text{H}$  NMR Data:

In a hypothetical high-resolution solid-state  $^1\text{H}$  NMR spectrum, the protons of the phenyl group would be expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm.

## Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of **copper(I) phenylacetylide**. Due to the air and moisture sensitivity of the compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

## Synthesis of Copper(I) Phenylacetylide

A common method for the preparation of **copper(I) phenylacetylide** involves the reaction of phenylacetylene with a copper(I) salt, such as copper(I) iodide, in the presence of a base.[2]

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve copper(I) iodide (1.0 eq) in a suitable solvent such as a mixture of ammonium hydroxide and ethanol.
- To this solution, add phenylacetylene (1.05 eq) dropwise with stirring.
- A yellow precipitate of **copper(I) phenylacetylide** will form.
- Stir the mixture for an appropriate amount of time to ensure complete reaction.
- Isolate the solid product by filtration under inert atmosphere, wash with deoxygenated water, ethanol, and diethyl ether, and dry under vacuum.

## ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is well-suited for the analysis of solid, air-sensitive samples.

Procedure:

- Ensure the ATR crystal is clean and dry.
- In an inert atmosphere glovebox, place a small amount of the dry **copper(I) phenylacetylide** powder directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Transfer the ATR accessory to the FTIR spectrometer and acquire the spectrum.
- Clean the ATR crystal thoroughly with an appropriate solvent after analysis.

## UV-Vis Spectroscopy

Procedure:

- Prepare a dilute solution of **copper(I) phenylacetylide** in a suitable, deoxygenated solvent (e.g., THF or pyridine) in a glovebox.
- Transfer the solution to a quartz cuvette with a septum or a sealed cuvette.
- Record the UV-Vis spectrum over the desired wavelength range, using the pure solvent as a reference.

## Solid-State NMR Spectroscopy

Procedure:

- In a glovebox, finely grind the **copper(I) phenylacetylide** sample to a homogeneous powder.
- Pack the powdered sample tightly into a solid-state NMR rotor (e.g., zirconia).
- Securely cap the rotor to prevent sample leakage and exposure to the atmosphere.
- Insert the rotor into the solid-state NMR probe.
- Acquire the  $^{13}\text{C}$  and/or  $^1\text{H}$  NMR spectra using appropriate pulse sequences, such as cross-polarization magic-angle spinning (CP/MAS), at a suitable spinning speed.

## Workflow for Spectroscopic Characterization

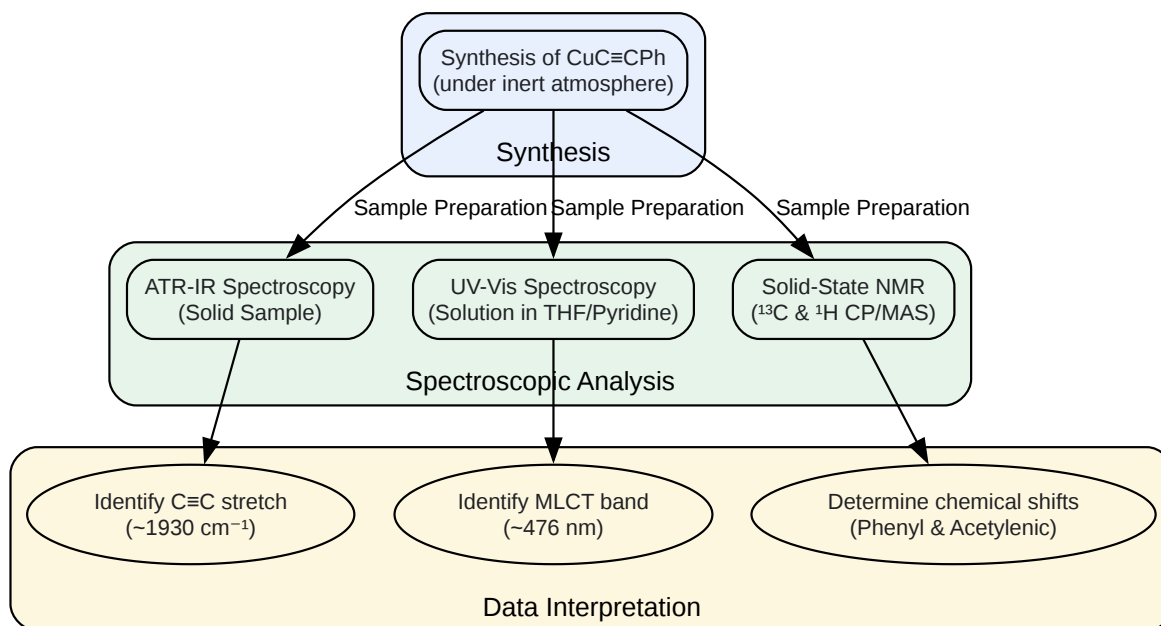


Figure 2: Workflow for Spectroscopic Characterization

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Caption: A schematic workflow for the synthesis and spectroscopic characterization of **copper(I) phenylacetylide**.

## Conclusion

The spectroscopic characterization of **copper(I) phenylacetylide** provides essential information for understanding its structure, bonding, and electronic properties. While IR and UV-Vis spectroscopy offer valuable insights into the key functional groups and electronic transitions, solid-state NMR stands out as the most definitive technique for detailed structural elucidation of this largely insoluble compound. This guide has presented the available spectroscopic data and outlined robust experimental protocols to aid researchers in the comprehensive analysis of **copper(I) phenylacetylide**. A thorough understanding of its spectroscopic signatures is crucial for quality control, reaction monitoring, and the rational design of new applications for this versatile organocopper reagent.

## References

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